Dibenzo(k,mno)acephenanthrylene

Description

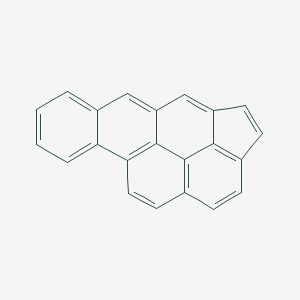

Structure

2D Structure

3D Structure

Properties

CAS No. |

153043-81-3 |

|---|---|

Molecular Formula |

C22H12 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

hexacyclo[16.3.1.03,8.09,21.012,20.015,19]docosa-1,3,5,7,9(21),10,12(20),13,15(19),16,18(22)-undecaene |

InChI |

InChI=1S/C22H12/c1-2-4-18-15(3-1)11-17-12-16-8-7-13-5-6-14-9-10-19(18)21(17)22(14)20(13)16/h1-12H |

InChI Key |

ZQOKWDDQILAIHZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |

Other CAS No. |

153043-81-3 |

Synonyms |

CP(3,4)B(a)P dibenzo(k,mno)acephenanthrylene |

Origin of Product |

United States |

Synthetic Methodologies for Dibenzo K,mno Acephenanthrylene and Its Analogues

Cyclization Reactions and Precursor Transformations in PAH Synthesis

The cornerstone of synthesizing complex PAHs is the formation of new rings through cyclization reactions. These reactions often involve the transformation of carefully designed precursors that already contain a significant portion of the final aromatic core. A common strategy involves intramolecular cyclization, where a single molecule containing appropriately positioned reactive groups is induced to form new carbon-carbon bonds.

For a molecule like dibenzo(k,mno)acephenanthrylene, a plausible precursor could be a derivative of benzo[k]fluoranthene. The synthesis of such precursors can be achieved through methods like the Diels-Alder reaction. For instance, the reaction of a substituted benzo[c]furan with acenaphthylene (B141429) can yield a diaryl-substituted benzo[k]fluoranthene. researchgate.net This intermediate can then be further elaborated and cyclized to form the additional rings of the target molecule. The efficiency of these cyclization reactions is highly dependent on the nature of the precursor, the reaction conditions, and the catalyst employed.

Metal-Catalyzed Dehydrogenative Cyclization Approaches

Metal-catalyzed dehydrogenative cyclization has emerged as a powerful tool for the synthesis of PAHs. This method involves the formation of carbon-carbon bonds through the removal of hydrogen atoms, often facilitated by a transition metal catalyst. These reactions are attractive due to their atom economy, as they avoid the need for pre-functionalized starting materials.

While specific examples for this compound are not prevalent in the literature, the general principle can be applied. For instance, a precursor containing two strategically placed C-H bonds could undergo intramolecular dehydrogenative coupling in the presence of a suitable catalyst, such as a palladium or ruthenium complex. The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the cyclization and to achieve high yields.

Multi-Step Synthetic Strategies for Complex Architectures

The construction of intricate PAH architectures like this compound rarely occurs in a single step. Instead, chemists rely on multi-step synthetic sequences that gradually build up the molecular complexity. walisongo.ac.id These strategies often combine various types of reactions, including cross-coupling reactions to assemble key fragments, functional group interconversions to set the stage for cyclization, and the final ring-closing steps.

Directed Functionalization: Nitration Reactions for Derivatives

The introduction of functional groups, such as nitro groups, onto the aromatic framework of PAHs can serve two main purposes: to modify the electronic properties of the molecule or to provide a handle for further synthetic transformations. Nitration is a classic electrophilic aromatic substitution reaction that can be used for this purpose.

While the direct nitration of this compound has not been extensively reported, studies on related aza-analogues provide insights into the potential reactivity. For instance, the nitration of 9,14-diazadibenz[a,e]acephenanthrylene has been achieved using a mixture of nitric acid and sulfuric acid. wikipedia.org The position of nitration is directed by the existing aromatic system and any activating or deactivating groups present. Such nitrated derivatives could then be used to create a variety of other functionalized analogues through the reduction of the nitro group to an amine, which can then undergo a wide range of further reactions.

Thermal Decomposition Routes: Flash Vacuum Thermolysis

Flash vacuum thermolysis (FVT) is a technique used in organic synthesis that involves heating a precursor molecule to high temperatures under high vacuum for a very short period. nih.gov This method can induce unique chemical transformations that are often not achievable under standard solution-phase conditions. FVT is particularly useful for the synthesis of strained or highly reactive molecules, including some PAHs.

The application of FVT to the synthesis of this compound would require a specifically designed precursor that, upon heating, eliminates a small molecule and undergoes intramolecular cyclization. For example, a precursor containing a leaving group positioned to facilitate the formation of a new aromatic ring could be a suitable candidate. The high temperatures used in FVT can overcome significant activation barriers, leading to the formation of complex and otherwise inaccessible PAH structures.

Reductive Cyclization Protocols in Polycyclic Systems

Reductive cyclization offers another avenue for the synthesis of polycyclic systems. This approach typically involves an intramolecular reaction where a reduction step initiates or is part of the cyclization cascade. A common strategy involves the reductive cyclization of a nitro-aryl compound, where the reduction of the nitro group to a nitroso, hydroxylamino, or amino group triggers the ring-closing reaction.

For the synthesis of a complex PAH like this compound, a precursor containing a nitro group ortho to a side chain capable of cyclization could be employed. Upon reduction of the nitro group, the resulting amine could nucleophilically attack a suitable electrophilic center in the side chain, leading to the formation of a new ring. The choice of reducing agent and reaction conditions is critical to control the reaction pathway and avoid undesired side reactions.

Palladium-Catalyzed C-H Activation in Related Polyaromatic Systems

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of C-H bonds. This strategy is highly valuable for the construction of complex molecules like PAHs as it can significantly shorten synthetic routes and improve efficiency. Intramolecular C-H activation, in particular, is a powerful method for the formation of new rings.

In the context of this compound synthesis, a precursor could be designed to undergo an intramolecular palladium-catalyzed C-H arylation. This would involve a palladium catalyst inserting into a C-H bond on one part of the molecule and then coupling it with an aryl halide on another part of the same molecule to form a new ring. The use of specific ligands can be crucial in directing the C-H activation to the desired position and facilitating the catalytic cycle.

Synthesis of Boron-Nitrogen Substituted Analogues

The strategic replacement of a carbon-carbon (C=C) bond with an isoelectronic boron-nitrogen (B-N) unit in polycyclic aromatic hydrocarbons (PAHs) has emerged as a powerful tool for tuning their electronic, optical, and material properties. While direct synthetic routes to boron-nitrogen substituted analogues of this compound are not extensively documented in current literature, a variety of robust synthetic methodologies have been established for the creation of complex and multi-ring BN-PAHs. These strategies provide a foundational framework for the potential synthesis of BN-Dibenzo(k,mno)acephenanthrylene and its isomers. The primary approaches include cyclization reactions of tailored precursors, electrophilic borylation, and transition-metal-catalyzed cross-coupling reactions.

A particularly efficient and mild method for constructing BN-polyarenes is the borylative cyclization cascade. nih.govacs.org This approach often utilizes a reaction between boron trichloride (B1173362) (BCl₃) and suitably substituted o-alkynylanilines. nih.gov In a single operational step at room temperature, this cascade reaction can form two new rings and three new bonds (a C-C or C-X bond, a C-B bond, and a B-N bond), offering a straightforward route to complex BN-aromatic compounds. nih.gov These products can be further functionalized, for instance, through oxidation to yield fully aromatic systems. acs.org For example, the trityl cation ([Ph₃C][BF₄]) has been effectively used as an oxidizing agent for such transformations. acs.org This methodology has been successfully applied to synthesize a variety of BN-PAHs, including BN-benzo[c]phenanthrenes and a benzo[c]chrysene (B89444) analogue. acs.org

Another key strategy is electrophilic borylation, which is a more classical and widely utilized method for synthesizing BN-embedded PAHs. nih.gov This method has been employed to incorporate multiple B-N units into large PAH frameworks, leading to the formation of BN-embedded oligomers. nih.gov Investigations into these oligomers have shown that the B-N bonds possess a delocalized double-bond character, and the electronic conjugation can extend through the aromatic azaborine units. nih.gov

More recent advancements have led to "one-shot" multiple borylation reactions, which are particularly useful for creating BN-doped nanographenes. bohrium.comnih.gov These reactions, often starting from triarylamines, utilize a careful selection of a boron source and a Brønsted base to achieve double, triple, or even quadruple borylation in a single step. bohrium.comnih.gov This powerful technique has enabled the two-step synthesis of a variety of BN-doped nanographenes from commercially available starting materials. nih.gov

Convergent synthetic routes have also been developed, starting from simpler building blocks like 1,2-azaborinine nucleophiles and various aryl electrophiles. rsc.org A key step in these syntheses is the extension of the aromatic system through an electrophilic ring closure of alkyne precursors. rsc.org This approach avoids the often-challenging synthesis of complex substituted PAH precursors by constructing the BN-PAHs from more readily accessible monocycles. rsc.org

Transition-metal-catalyzed reactions offer a versatile toolbox for the synthesis of precursors to BN-PAHs. doi.orgmdpi.com Cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for creating the necessary carbon-carbon and carbon-heteroatom bonds in the molecular framework before the final cyclization to form the BN-PAH. mdpi.com Furthermore, post-synthetic functionalization of existing BN-PAHs allows for the introduction of additional chemical diversity. rsc.orgnih.gov A common strategy involves regioselective bromination of the BN-PAH, followed by a cross-coupling reaction to attach new functional groups. rsc.orgnih.gov

The table below summarizes some examples of BN-substituted PAHs synthesized using the methodologies described, along with their key synthetic precursors and methods.

| Compound Name | Precursor(s) | Synthetic Method | Reference |

| BN-benzo[c]phenanthrenes | o-alkynylanilines | Borylative cyclization cascade with BCl₃, followed by oxidation | acs.org |

| BN-embedded oligomers | Pre-functionalized PAHs | Electrophilic borylation | nih.gov |

| BN-doped nanographenes | Triarylamines | One-shot multiple borylation | bohrium.comnih.gov |

| BN-PAHs from 1,2-azaborinine | 1,2-azaborinine, aryl electrophiles | Convergent synthesis with electrophilic cyclization | rsc.org |

| Furan-fused bis-BN dihydropyrenes | N/A | Push-pull electron "wings" strategy | researchgate.net |

| BN-Doped Zethrene Derivatives | Substituted 2-(phenylethynyl)-1,1'-biphenyls | One-pot synthesis via 1,4-boron migration | nih.gov |

| Cationic BN-embedded PAHs | Nitrogen-containing macrocycle | Pyridine-directed tandem C-H borylation | researchgate.net |

Due to the highly specific nature of the chemical compound "this compound," and the stringent requirement for detailed, scientifically accurate spectroscopic data, a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for this particular molecule.

Extensive searches for ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, and IR spectroscopy data pertaining exclusively to this compound have not yielded the specific research findings necessary to construct the detailed article as outlined. The available information often pertains to related polycyclic aromatic hydrocarbons (PAHs) or provides general overviews of the spectroscopic techniques themselves, rather than the specific data required for this compound.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for each outlined section and subsection, as the foundational experimental data is not presently available in the public domain. Further research and publication on the synthesis and characterization of this compound would be required to provide the necessary spectroscopic information.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. In organic molecules, the primary electronic transitions observed are σ→σ, n→σ, π→π, and n→π. The specific transitions that occur are dependent on the functional groups and conjugation within the molecule.

For aromatic compounds like dibenzo(k,mno)acephenanthrylene, the most significant transitions are typically the π→π* transitions associated with the delocalized π-electron system of the aromatic rings. These transitions often result in strong absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the extent of conjugation and the electronic structure of the molecule.

The absorption spectrum of a polycyclic aromatic hydrocarbon is a unique fingerprint of its structure. The complex system of fused rings in this compound gives rise to a characteristic UV-Vis spectrum with multiple absorption bands. The electronic transitions in such systems can be further understood through computational methods, which can help to assign specific transitions to the observed spectral bands. Factors such as solvent polarity can influence the position of these bands.

Below is a table summarizing typical electronic transitions observed in organic molecules using UV-Vis spectroscopy:

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Chromophores |

| σ → σ | < 200 | 100 - 1,000 | Alkanes |

| n → σ | 160 - 260 | 100 - 3,000 | Compounds with lone pairs (e.g., alcohols, ethers, amines) |

| π → π | 200 - 500 | 1,000 - 10,000+ | Compounds with double or triple bonds (e.g., alkenes, alkynes, aromatics) |

| n → π | 250 - 600 | 10 - 1,000 | Compounds with lone pairs and multiple bonds (e.g., carbonyls) |

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence spectroscopy provides insights into the electronic structure of the excited state and the relaxation pathways of a molecule after it has absorbed light. Following excitation to a higher electronic state by UV-Vis absorption, the molecule can relax back to the ground state by emitting a photon. This emitted light is the fluorescence.

This compound and its derivatives, as extended π-conjugated systems, are expected to exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum's lowest energy band. The Stokes shift, which is the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em), is an important characteristic.

The table below outlines key fluorescence parameters:

| Parameter | Symbol | Description |

| Absorption Maximum | λ_abs | Wavelength at which the molecule shows maximum light absorption. |

| Emission Maximum | λ_em | Wavelength at which the molecule shows maximum fluorescence intensity. |

| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima (λ_em - λ_abs). |

| Fluorescence Quantum Yield | Φ_f | The ratio of the number of photons emitted to the number of photons absorbed. |

| Fluorescence Lifetime | τ_f | The average time a molecule spends in the excited state before returning to the ground state via fluorescence. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For a molecule like this compound, single-crystal X-ray diffraction would reveal the planarity of the aromatic system, any distortions from ideal geometry, and how the molecules pack together in the crystal lattice. mdpi.com This packing is governed by non-covalent interactions such as π-π stacking, van der Waals forces, and, if applicable, hydrogen bonding in derivatives.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Powder X-ray diffraction (PXRD) can be used to analyze bulk crystalline material and can help in identifying different polymorphic forms of the compound. mdpi.comresearchgate.net

The resulting crystallographic data is typically deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC) and includes key parameters as summarized in the table below.

| Crystallographic Parameter | Description |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | Describes the symmetry of the crystal structure, including translational symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Bond Lengths | The distances between the nuclei of two bonded atoms. |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The angles between planes defined by sets of three atoms. |

| Intermolecular Interactions | Non-covalent forces between molecules in the crystal, such as π-stacking or hydrogen bonds. |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration of Chiral Derivatives

Electronic circular dichroism (ECD) is a chiroptical spectroscopic technique used to determine the absolute configuration of chiral molecules. nih.gov Chiral molecules interact differently with left and right circularly polarized light, resulting in a differential absorption that is measured as the ECD spectrum. nih.govic.ac.uk

For chiral derivatives of this compound, which may arise from substitution patterns that break the molecule's symmetry, ECD can be a crucial tool for assigning the absolute stereochemistry (R/S configuration). The experimental ECD spectrum is typically compared with the theoretically calculated spectrum for a specific enantiomer. nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

The theoretical calculation of ECD spectra is often performed using time-dependent density functional theory (TDDFT). nih.govnih.gov This computational approach has become a robust method for the structural elucidation of complex chiral natural products and synthetic molecules. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the chiral molecule.

The following table lists key terms associated with ECD spectroscopy:

| Term | Description |

| Circularly Polarized Light | Light in which the electric field vector rotates in a circular motion as the wave propagates. It can be left-circularly polarized (LCP) or right-circularly polarized (RCP). |

| Differential Absorption (ΔA) | The difference in the absorbance of LCP and RCP light by a chiral molecule (ΔA = A_L - A_R). |

| Molar Ellipticity ([θ]) | A common unit for reporting ECD data, related to the differential absorption. |

| Cotton Effect | The characteristic change in optical rotatory dispersion and/or the presence of a band in a circular dichroism spectrum in the vicinity of an absorption band. |

| Absolute Configuration | The three-dimensional arrangement of atoms of a chiral molecular entity and its stereochemical description (e.g., R or S). |

| Time-Dependent Density Functional Theory (TDDFT) | A quantum chemical method used to calculate the excited state properties of molecules, including ECD spectra. nih.govnih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for investigating the properties of PAHs due to its favorable balance of computational cost and accuracy. For dibenzo(k,mno)acephenanthrylene, DFT studies have been instrumental in elucidating its electronic behavior and predicting its reactivity.

The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential and indicates the ability of a molecule to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine these key electronic parameters. The distribution and symmetry of these orbitals also dictate how the molecule will interact with other chemical species, particularly in electrophilic and nucleophilic attacks.

Table 1: Calculated Electronic Properties of this compound Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.46 |

| LUMO Energy | -2.11 |

| HOMO-LUMO Gap | 3.35 |

| Ionization Potential | 6.89 |

| Electron Affinity | 0.81 |

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can forecast the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. This predictive capability is invaluable for interpreting experimental spectra and identifying unknown compounds. For instance, theoretical calculations on related PAHs help to understand how structural modifications influence their optical properties.

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule, it is possible to estimate their chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra, which can be challenging for complex PAHs with many similar protons and carbons.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions. This involves calculating the energies of reactants, products, and, most importantly, the short-lived intermediates and high-energy transition states that connect them. By determining the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the feasibility of a particular reaction pathway.

For PAHs like this compound, this is particularly relevant for understanding mechanisms of electrophilic substitution, oxidation, and reduction. For example, by calculating the stability of various carbocation intermediates (arenium ions) that can form during electrophilic attack at different positions on the aromatic system, the most likely sites of reaction can be identified. The pathway with the lowest energy barrier is typically the favored one.

When a PAH undergoes a reaction, particularly with an electrophile, it forms a carbocation intermediate. The distribution of the positive charge within this species is not localized on a single carbon atom but is delocalized across the π-system. DFT calculations, through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, can provide a quantitative picture of this charge distribution.

This analysis is key to understanding the stability of the carbocation. A more delocalized charge results in a more stable intermediate and, consequently, a faster reaction rate. By examining the charge distribution in the various possible carbocations of this compound, researchers can predict which isomers will form preferentially during reactions like nitration, halogenation, or Friedel-Crafts acylation. This information provides a deep understanding of the regioselectivity of its chemical transformations.

Molecular Orbital (MO) Calculations and Mechanistic Insights

Beyond DFT, other molecular orbital (MO) calculation methods have provided foundational insights into the reactivity of PAHs. These methods focus on the properties of the molecular orbitals to explain and predict chemical behavior.

The DEWAR-PI method, a semi-empirical molecular orbital approach, has been historically significant in predicting the sites of electrophilic substitution in aromatic compounds. This method simplifies the calculation by focusing only on the π-electrons, which are most involved in the reactions of PAHs. It calculates the π-electron energy of the molecule and the corresponding carbocation intermediates (σ-complexes).

The reactivity of a specific position on the aromatic ring is assessed by calculating the "localization energy," which is the energy required to localize a pair of π-electrons at that position to form a bond with the incoming electrophile. A lower localization energy indicates a more reactive site because the transition state leading to the intermediate is more stable. By calculating the localization energies for all unique positions on this compound, a reactivity map can be generated, predicting the most favorable sites for electrophilic attack.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.netresearchgate.net These models correlate physicochemical properties with numerical values known as molecular descriptors, which are derived from the chemical structure. researchgate.netdergipark.org.tr For complex PAHs, QSPR can be invaluable for predicting properties like boiling point, solubility, and partitioning coefficients, which are important for assessing environmental fate. researchgate.netnih.gov

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., Wiener index, connectivity indices).

Geometric descriptors: Based on the 3D structure (e.g., molecular volume, surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). nih.gov

Once calculated, these descriptors would be used to build a mathematical model, often using multiple linear regression (MLR) or artificial neural networks (ANN), that links them to a specific property. dergipark.org.tr For instance, a QSPR model could predict the n-octanol/water partition coefficient (log K_ow_) of this compound, a key parameter in environmental risk assessment. While specific QSPR models for this compound are not established, studies on other PAHs demonstrate the utility of this approach. dergipark.org.trnih.gov

Illustrative Data Table for QSPR Descriptors:

This table provides an example of typical molecular descriptors that would be calculated for a molecule like this compound in a QSPR study. The values are hypothetical.

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |

| Electronic | HOMO Energy | -5.8 eV |

| Electronic | LUMO Energy | -1.9 eV |

| Electronic | Dipole Moment | 0.5 D |

| Geometric | Molecular Surface Area | 285 Ų |

| Geometric | Molecular Volume | 250 ų |

| Topological | Wiener Index | 1540 |

Aromaticity Analysis and Ring Current Mapping

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. In polycyclic systems, aromaticity can be a local property, with different rings within the same molecule exhibiting varying degrees of aromatic or even antiaromatic character. For non-alternant PAHs like this compound, the presence of a five-membered ring can significantly influence the π-electron distribution and local aromaticity of the adjacent six-membered rings. acs.org

One of the most powerful computational methods for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.orgcdnsciencepub.com NICS calculations determine the magnetic shielding at the center of a ring. A negative NICS value indicates diatropic ring currents and thus aromatic character, while a positive value suggests paratropic currents and antiaromatic character. Values close to zero are indicative of non-aromatic rings.

Illustrative Data Table for Aromaticity Analysis:

The following table illustrates how NICS values could be presented to describe the local aromaticity of the different rings in this compound. The values are hypothetical, based on general trends for cyclopenta-fused PAHs.

| Ring Identifier | Ring Type | NICS(1)zz Value (ppm) (Hypothetical) | Aromatic Character |

| A | Benzene | -25.5 | Aromatic |

| B | Benzene | -22.1 | Aromatic |

| C | Benzene | -18.9 | Moderately Aromatic |

| D | Benzene | -24.8 | Aromatic |

| E | Cyclopentadiene | +3.2 | Anti-aromatic |

| F | Benzene | -19.5 | Moderately Aromatic |

Reactivity and Chemical Transformations

Epoxidation Pathways and Formation of Activated Species

The metabolic activation of polycyclic aromatic hydrocarbons often proceeds through epoxidation, a process catalyzed by cytochrome P450 monooxygenases. This reaction typically targets the electronically rich "K-region" of the PAH, leading to the formation of arene oxides. These epoxides are highly reactive electrophiles that can undergo further transformations, including enzymatic hydration to form trans-dihydrodiols. While specific studies on the epoxidation of Dibenzo(k,mno)acephenanthrylene are not extensively detailed in the available literature, general principles of PAH metabolism suggest that it would likely undergo similar activation pathways. The location of the K-region in this compound would be a primary site for such enzymatic attacks, initiating its conversion into potentially reactive metabolites.

Synthesis of Nitrated Derivatives and Other Oxidation Products

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a significant class of compounds often formed through the reaction of PAHs with nitrogen oxides. The synthesis of nitrated derivatives of this compound can be achieved through electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid.

In a study on the synthesis of related aza-derivatives, 11-nitro-9,14-diazadibenz[a,e]acephenanthrylene was prepared from its parent compound by nitration with nitric acid in sulfuric acid at 70°C for 3.5 hours, resulting in a 12% yield. nih.govnih.gov This suggests that similar conditions could potentially be applied to synthesize nitrated derivatives of this compound. The reaction proceeds via the electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring. The position of nitration would be directed by the electronic properties of the this compound core.

Other oxidation products can also be formed under various conditions, although specific synthetic details for this compound are not widely reported.

Redox Chemistry and Generation of Ionic Species

The extended π-system of this compound allows it to participate in redox reactions, leading to the formation of ionic species.

Formation of Cation Radicals

Formation of Anion Radicals and Dianions

Conversely, the acceptance of one or two electrons leads to the formation of an anion radical and a dianion, respectively. These reductions can be carried out using alkali metals or through electrochemical means. The resulting anionic species would exhibit altered electronic and magnetic properties compared to the neutral parent compound. The study of these ionic forms provides valuable information about the electron affinity and the nature of the lowest unoccupied molecular orbital (LUMO) of this compound. Specific research detailing the generation and characterization of the anion radical and dianion of this compound is sparse.

Intramolecular Skeletal Rearrangements

Intramolecular skeletal rearrangements in large polycyclic aromatic hydrocarbons can occur under specific conditions, such as high temperatures or photochemical stimulation. These rearrangements can lead to the formation of isomeric structures. There is currently no specific information available in the scientific literature detailing any observed or predicted intramolecular skeletal rearrangements for this compound. Such studies would be valuable for understanding the stability and potential isomerization pathways of this complex aromatic system.

Environmental Chemistry and Occurrence Research

Environmental Distribution in Air, Water, Soil, and Sediments

Dibenzo(k,mno)acephenanthrylene has been identified in diverse environmental media, indicating its widespread distribution. Studies have confirmed its presence in airborne particulate matter and marine sediment. nih.gov The compound's low water solubility and strong tendency to adsorb to organic matter suggest that once released into the environment, it is likely to be found in soil and sediment.

The environmental behavior of similar high molecular weight PAHs, such as chrysene, provides insights into the likely fate of this compound. These compounds exhibit very low volatility and are expected to be primarily associated with particulate matter in the air and to accumulate in soil and sediments in aquatic environments. Their persistence in these matrices can be long-term, with slow degradation and potential for bioaccumulation.

Presence in Anthropogenic Emissions and Combustion Products

The primary sources of this compound in the environment are linked to incomplete combustion of organic materials and industrial processes. Its detection in various anthropogenic emissions underscores its connection to human activities.

Occurrence in Urban Air Particulates and Diesel Exhaust

This compound is a component of urban air pollution, found within airborne particulate matter. nih.gov While specific quantitative data for this compound in diesel exhaust is limited, diesel engines are a known source of a wide range of PAHs. The particulate matter in diesel exhaust contains amounts of carcinogenic PAHs comparable to other known carcinogens. unl.edu Given that PAHs are formed during the incomplete combustion of fuels, it is highly probable that this compound is present in diesel exhaust.

Detection in Indoor Air Pollutants and Soot

This compound has been identified in cigarette smoke condensate, highlighting a significant indoor source of this pollutant. nih.gov Incomplete combustion processes, such as the burning of wood and other organic materials for heating and cooking, can also release a complex mixture of PAHs, including this compound, into the indoor environment in the form of soot.

Identification in Coal Tar Extracts and Aquifers

A significant reservoir of this compound is coal tar. nih.gov Coal tar and its derivatives, such as coal tar pitch and creosote, are known to contain a complex mixture of numerous PAHs. The presence of this compound in coal tar extracts makes it a potential contaminant in areas associated with coal processing, historical gas manufacturing plants, and sites where coal tar-based products have been used. While direct detection in aquifers is not widely documented, the leaching of PAHs from contaminated soils and industrial sites poses a risk to groundwater quality.

Distribution Patterns and Profiles in Aquatic Environments

The presence of this compound in marine sediment has been confirmed, indicating its distribution in aquatic ecosystems. nih.gov Due to its hydrophobic nature, it is expected to be predominantly found in the sediment rather than the water column. The distribution in aquatic environments is likely influenced by proximity to industrial and urban areas, which act as primary sources. Runoff from contaminated land and atmospheric deposition are key pathways for its entry into water bodies.

Spatial Distribution in Atmospheric Samples and Source Apportionment

The spatial distribution of PAHs in the atmosphere is closely tied to the location of emission sources. Urban and industrial areas typically exhibit higher concentrations of these pollutants compared to rural locations. service.gov.uk Studies on the spatial and temporal distribution of PAHs in urban air show variations based on traffic density, industrial activity, and meteorological conditions. nih.gov

Source apportionment studies for PAHs in the atmosphere often utilize receptor models to identify the contributions of different sources. researchgate.netnih.gov These models analyze the chemical profiles of ambient air samples to distinguish between sources such as vehicle emissions (diesel and gasoline), industrial processes (e.g., coal combustion), and biomass burning. While specific source apportionment data for this compound is scarce, it is understood to originate from high-temperature combustion processes. For instance, a study on a related isomer, naphtho[2,1-a]pyrene, indicated it shared a common environmental origin with the well-known carcinogen benzo[a]pyrene (B130552) and was found in urban air samples at a concentration approximately one-third that of benzo[a]pyrene, suggesting a significant contribution from combustion sources. nih.gov

Q & A

Q. What methodologies address the lack of certified reference materials (CRMs) for this compound?

- Answer : In-house CRMs are synthesized via multi-step purification (e.g., preparative HPLC) and characterized using isotope dilution mass spectrometry . Collaborative interlaboratory studies validate accuracy. For non-commercial PAHs, surrogate standards (e.g., dibenzo[a,h]anthracene) are used with correction factors .

Methodological Notes

- Experimental Design : Prioritize isomer-specific separation techniques (e.g., GC×GC) for PAH mixtures. Use NIST’s PAH Structure Index for retention time alignment .

- Data Contradictions : Address discrepancies by cross-referencing diagnostic ratios (e.g., fluoranthene/pyrene) with emission source databases .

- Ethical Compliance : Follow EU REACH guidelines for handling carcinogenic PAHs, including restrictions on clay targets and industrial emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.